molecular formula C14H18Cl3N3S B13802823 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride CAS No. 73553-65-8

1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride

Cat. No.: B13802823
CAS No.: 73553-65-8
M. Wt: 366.7 g/mol
InChI Key: CKFKYZITEWWBDH-UHFFFAOYSA-N
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Description

1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential applications in various fields, including medicinal chemistry and pharmacology. It is characterized by the presence of a thiazole ring and a chlorophenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU. This reaction leads to the formation of protected piperazines, which can be deprotected using PhSH followed by selective intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may act as a non-selective serotonin receptor agonist or releasing agent, influencing serotonin levels in the brain . This interaction can lead to various physiological effects, including modulation of mood and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-((4-Chlorophenyl)methyl)-2-thiazolyl)piperazine dihydrochloride is unique due to its combination of a thiazole ring and a chlorophenyl group, which contribute to its distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

73553-65-8

Molecular Formula

C14H18Cl3N3S

Molecular Weight

366.7 g/mol

IUPAC Name

4-[(4-chlorophenyl)methyl]-2-piperazin-1-yl-1,3-thiazole;dihydrochloride

InChI

InChI=1S/C14H16ClN3S.2ClH/c15-12-3-1-11(2-4-12)9-13-10-19-14(17-13)18-7-5-16-6-8-18;;/h1-4,10,16H,5-9H2;2*1H

InChI Key

CKFKYZITEWWBDH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=NC(=CS2)CC3=CC=C(C=C3)Cl.Cl.Cl

Origin of Product

United States

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